

Foreword: The Strategic Value of Strained Ring Systems in Modern Chemistry

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Compound of Interest

Compound Name: **2-Propylcyclobutanone**

Cat. No.: **B12095275**

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Cyclobutane derivatives, once viewed as mere chemical curiosities, have emerged as powerful building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain (approximately 26 kcal/mol) provides a unique thermodynamic driving force for a variety of selective chemical transformations, including ring-opening, ring-expansion, and annulation reactions.^[1] Among these, cyclobutanones serve as particularly versatile intermediates. The strained four-membered ring not only imparts conformational rigidity—a highly desirable trait in the design of enzyme inhibitors and other bioactive molecules—but also enhances the electrophilicity of the ketone carbonyl group, making it a focal point for chemical modifications.^[2] This guide provides a detailed exploration of **2-propylcyclobutanone**, a representative substituted cyclobutanone, offering insights into its formal nomenclature, synthesis, chemical behavior, and strategic applications for researchers, scientists, and drug development professionals.

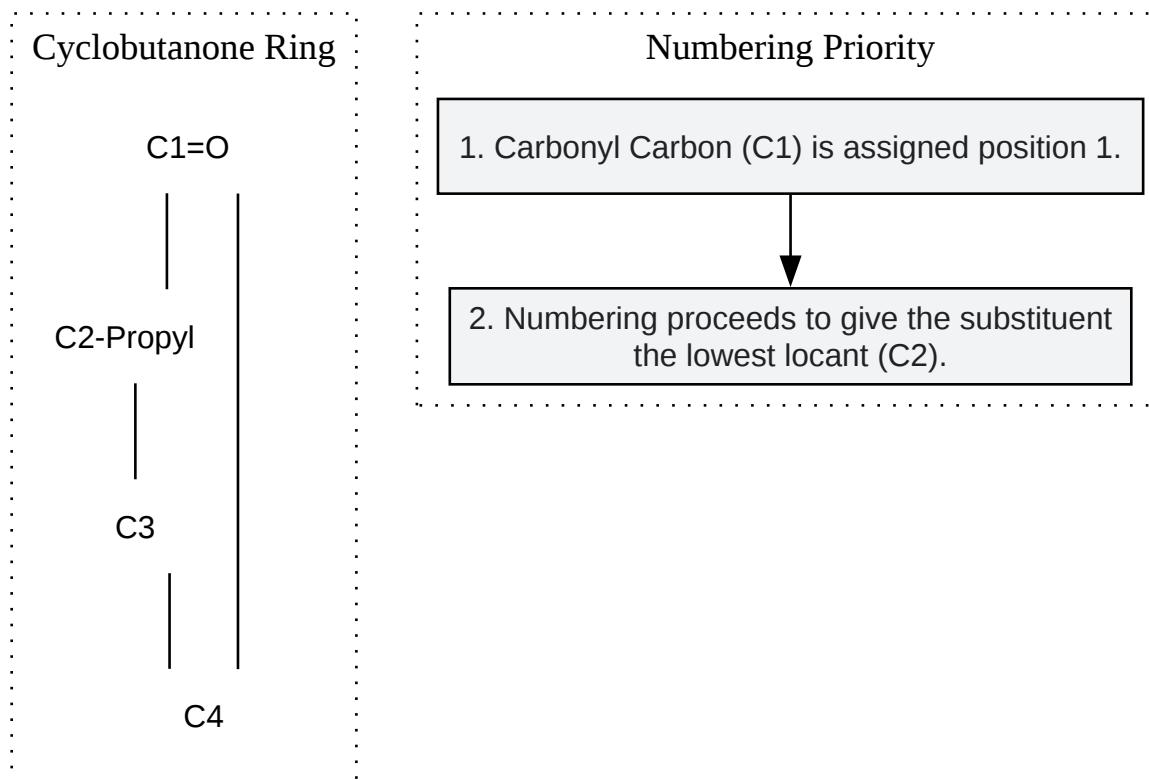
Part 1: Definitive Nomenclature and Structural Elucidation

The foundation of any chemical study is the unambiguous identification of the molecule. While commonly referred to as **2-propylcyclobutanone**, the formal name under the International Union of Pure and Applied Chemistry (IUPAC) guidelines provides precise structural information.

IUPAC Naming Convention

According to IUPAC rules for cyclic ketones, the carbonyl carbon is axiomatically assigned as position '1' of the ring system.^{[3][4]} The ring is then numbered to give any substituents the lowest possible locant. For the structure in question, this results in the propyl group being at the '2' position. Therefore, the definitive IUPAC name is 2-propylcyclobutan-1-one.^[5]

The diagram below illustrates the IUPAC numbering priority for this molecule.



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Caption: IUPAC numbering for 2-propylcyclobutan-1-one.

Key Physical and Chemical Properties

A summary of the essential physicochemical properties of 2-propylcyclobutan-1-one, computed and reported in public databases, is provided below. This data is critical for planning reactions, purification, and analytical characterization.

Property	Value	Source
IUPAC Name	2-propylcyclobutan-1-one	PubChem[5]
Molecular Formula	C ₇ H ₁₂ O	PubChem[5]
Molecular Weight	112.17 g/mol	PubChem[5]
CAS Number	34995-23-8	ChemicalBook[6]
Boiling Point	73-75 °C (at 100 Torr)	ChemicalBook[6]
Density (Predicted)	0.922 ± 0.06 g/cm ³	ChemicalBook[6]
XLogP3 (Lipophilicity)	1.5	PubChem[5]

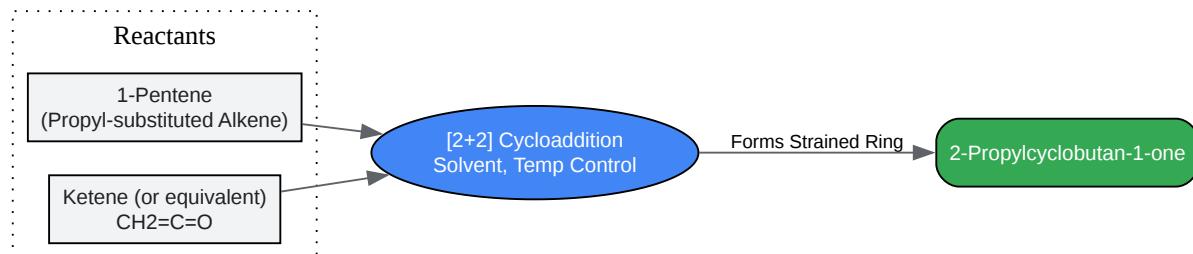
Part 2: Strategic Synthesis Methodologies

The construction of the cyclobutanone core is a pivotal challenge in organic synthesis. Several reliable methods have been established, with the choice of route often depending on the desired substitution pattern and stereochemical outcome.

[2+2] Cycloaddition: The Cornerstone of Cyclobutanone Synthesis

The most prevalent and versatile method for constructing cyclobutanone rings is the [2+2] cycloaddition of a ketene with an olefin.[7][8] This reaction is valued for its high regio- and stereoselectivity, which arises from the specific electronic properties of the ketene cumulene system.[1] For the synthesis of 2-propylcyclobutan-1-one, the logical precursors would be a suitable ketene equivalent and 1-pentene.

The general workflow for this synthetic approach is depicted below.



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Caption: General workflow for [2+2] cycloaddition synthesis.

Experimental Protocol: Generalized [2+2] Ketene Cycloaddition

This protocol describes a generalized procedure for the synthesis of a 2-substituted cyclobutanone.

Disclaimer: This is a representative protocol and must be adapted and optimized for specific substrates and scales. All work should be conducted in a fume hood with appropriate personal protective equipment.

- **Apparatus Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.
- **Inert Atmosphere:** The system is purged with dry nitrogen or argon to ensure anhydrous and anaerobic conditions, which is critical as ketenes and many reagents are sensitive to moisture.
- **Reactant Charging:** The olefin (e.g., 1-pentene, 1.2 equivalents) is dissolved in an appropriate anhydrous solvent (e.g., diethyl ether or dichloromethane) and added to the reaction flask. The solution is cooled to a suitable temperature (typically between -78 °C and 0 °C) to control the exothermic nature of the reaction and minimize side products.

- Ketene Generation/Addition: The ketene source is prepared. For laboratory scale, this often involves the dehydrohalogenation of an acyl chloride (e.g., acetyl chloride) with a non-nucleophilic base (e.g., triethylamine). The acyl chloride is dissolved in the same anhydrous solvent and added to the dropping funnel. The base (1.1 equivalents) is added to the reaction flask. The acyl chloride solution is then added dropwise to the stirred olefin/base mixture over 1-2 hours. The slow addition is crucial to keep the instantaneous concentration of ketene low, preventing its dimerization to diketene.[1]
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting olefin.
- Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., 2 x 20 mL).
- Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 2-propylcyclobutan-1-one.

Alternative Synthetic Routes

While [2+2] cycloadditions are dominant, other strategic approaches exist:

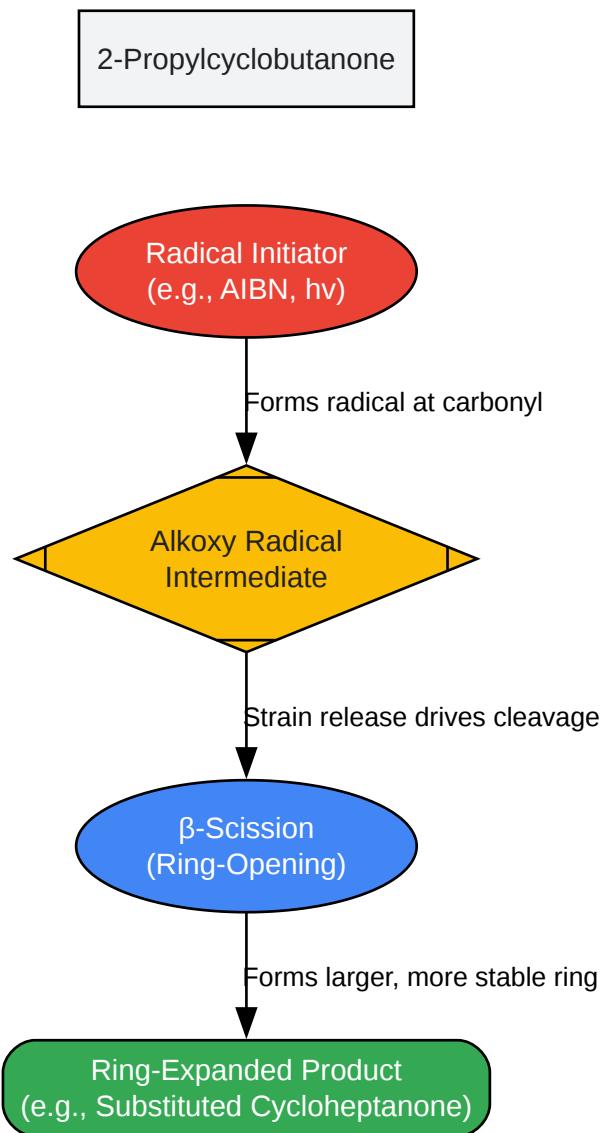
- Ring Expansion of Cyclopropanols: The treatment of vinyl cyclopropyl alcohols with a catalyst can induce a protio-semipinacol ring-expansion to furnish cyclobutanones bearing α -quaternary centers.[9]
- One-Pot Cascade Reactions: Bifunctional catalysts (e.g., Pd/ZrO₂) can facilitate a one-pot synthesis of 2-alkyl cycloketones from aldehydes and larger cycloketones (e.g., cyclohexanone) via a cascade of aldol condensation and hydrogenation steps.[10]

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of **2-propylcyclobutanone** stems directly from its strained-ring structure, which opens pathways to a diverse array of molecular architectures.

Ring-Expansion and Annulation Reactions

The release of ring strain is a powerful thermodynamic driver for reactions that expand the four-membered ring. Free radical-based ring expansions of cyclobutanone derivatives have proven to be a fruitful area for developing novel synthetic methods.^[7] For example, an alkoxy radical generated from the cyclobutanone can undergo selective β -scission to form larger seven- or eight-membered rings.^[7] This strategy is invaluable for constructing medium and large ring systems that are otherwise difficult to access.



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Caption: Conceptual pathway for radical-induced ring expansion.

Applications in Drug Discovery and Development

The cyclobutanone motif is not merely a synthetic intermediate but a valuable scaffold in medicinal chemistry. Its rigid, well-defined three-dimensional structure can effectively orient pharmacophoric groups for optimal interaction with biological targets.

- **Enzyme Inhibition:** The electrophilic carbonyl of the cyclobutanone can act as a "warhead," forming covalent or reversible adducts with nucleophilic residues (e.g., cysteine or serine) in an enzyme's active site. Recently, a library of α -aminocyclobutanone derivatives was designed and screened for inhibition of the bacterial enzyme diaminopimelate desuccinylase (DapE), identifying several inhibitors with micromolar potency and highlighting their potential as a new class of antibiotics.[2]
- **Bioisosteric Replacement:** The cyclobutane ring can serve as a rigid bioisostere for other groups (like a gem-dimethyl group or a phenyl ring), helping to improve metabolic stability or fine-tune binding affinity while maintaining a required molecular geometry.
- **Access to Diverse Scaffolds:** As demonstrated by their reactivity, cyclobutanones are gateways to more complex structures. They have been utilized in multicomponent reactions, such as the Ugi reaction, to rapidly generate libraries of complex molecules for high-throughput screening.[11]

Conclusion

2-Propylcyclobutan-1-one exemplifies the strategic importance of strained-ring ketones in modern organic chemistry. Its synthesis, primarily through robust [2+2] cycloaddition reactions, provides access to a versatile chemical hub. The inherent ring strain dictates its reactivity, enabling elegant ring-expansion and functionalization reactions that are central to the construction of complex molecular targets. For researchers in drug discovery, the cyclobutanone core offers a privileged scaffold—imparting conformational rigidity and providing a reactive center for covalent modification—that continues to be exploited in the rational design of novel therapeutics. A thorough understanding of its nomenclature, synthesis, and chemical behavior is therefore essential for unlocking its full potential in advanced chemical research.

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